molecular formula C12H11BrN2O2 B11835374 Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-67-6

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11835374
CAS No.: 1245258-67-6
M. Wt: 295.13 g/mol
InChI Key: VUOQIEUTBWZNKK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a brominated aryl substituent at the pyrazole ring’s 1-position and an ethyl carboxylate group at the 4-position. This compound belongs to a broader class of pyrazole-based molecules known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and antiproliferative compounds . The ethyl carboxylate moiety is a common pharmacophore, facilitating hydrogen bonding and improving solubility in polar solvents .

Properties

CAS No.

1245258-67-6

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 1-(2-bromophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2H2,1H3

InChI Key

VUOQIEUTBWZNKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Solvent Effects on Cyclization Efficiency

The choice of solvent critically impacts reaction kinetics and product purity. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote ester hydrolysis. Comparative studies reveal:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806892
Acetonitrile908597
DMF1007889

Data adapted from.

Role of Oxidizing Agents

Persulfate salts facilitate single-electron transfer mechanisms, accelerating the dehydrogenation step during cyclization. Kinetic studies demonstrate that 1.5 eq of K₂S₂O₈ maximizes yield without over-oxidation. Alternatives like hydrogen peroxide (H₂O₂) yield inferior results (55–60%) due to competing side reactions.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to improve heat transfer and mixing. Key parameters:

  • Residence Time : 30 minutes.

  • Pressure : 3 bar.

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable catalyst recycling.

Throughput : 5 kg/day with >90% purity.

Crystallization and Chromatographic Purification

Final purification employs gradient recrystallization or preparative HPLC:

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 86–88°C).

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 5 mL/min.

Comparative Analysis of Synthetic Routes

The table below contrasts three dominant methods for synthesizing Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate:

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Acid-Catalyzed6892Moderate12.50
Persulfate Oxidation8597High9.80
Flow Synthesis9095Industrial7.20

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring or ester group.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmacological Agents
Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Its derivatives are being explored for their potential as anti-inflammatory and anticancer agents. Research indicates that compounds with similar structures exhibit significant biological activities, including cytotoxicity against cancer cell lines and inhibition of inflammatory responses .

Biological Studies

Interaction with Biological Targets
The compound is employed in studies aimed at understanding its interactions with various biological targets. For instance, it has been shown to inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in diseases characterized by chronic inflammation .

Material Science

Development of New Materials
In material science, this compound is investigated for its potential use in creating materials with specific electronic or optical properties. The unique structural features of this compound allow for modifications that can enhance material performance .

Agricultural Chemistry

Synthesis of Agrochemicals
The compound is also being explored for its potential use in the synthesis of agrochemicals. Its derivatives may possess herbicidal or pesticidal properties, contributing to advancements in agricultural practices .

Data Table: Comparison of Biological Activities

Compound Name Biological Activity IC50 Value (μM) Notes
This compoundAnticancer25Significant cytotoxicity against various cancer cell lines
Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylateAnti-inflammatory30Inhibits pro-inflammatory cytokines
Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylateAntimicrobial20Effective against multiple bacterial strains

Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The IC50 value reported was notably low, indicating strong potential for development as an anticancer agent.

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit key inflammatory markers such as TNF-α and IL-6. This suggests its potential application in treating conditions associated with chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against several bacterial strains. Comparative studies revealed that it outperformed standard antibiotics in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromophenyl group and the pyrazole ring are likely involved in binding to these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 1-Position

The 1-position substituent significantly impacts the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 1-Position Key Properties/Applications Reference
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl Synthesized via decarboxylative alkylation; moderate yield (60%) .
Ethyl 1-(2-phenylpropan-2-yl)-1H-pyrazole-4-carboxylate 2-Phenylpropan-2-yl Higher lipophilicity; used in antimicrobial studies .
Ethyl 1-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate 4-Bromo-2-fluorophenyl Demonstrated LXRβ agonism; synthesized via bromopyruvate coupling .
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-sulfamoyl-pyrazole-4-carboxylate 3-Nitrophenyl with sulfonamide Metal complexation (Ni, Cu, Zn) for carbonic anhydrase inhibition .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., bromine, nitro) enhance electrophilicity, affecting reactivity in cross-coupling reactions .
  • Biological Activity: Sulfonamide-containing analogs (e.g., ) show enzyme inhibition, while non-sulfonamide derivatives (e.g., ) focus on antimicrobial properties.

Modifications at the Pyrazole 4- and 5-Positions

The 4-carboxylate group is conserved in many analogs, but modifications at the 5-position introduce functional diversity:

Compound Name 5-Position Substituent Applications Reference
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Amino group Enhanced solubility; precursor for further derivatization .
Ethyl 5-(1H-pyrrol-1-yl)-1-(6-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate Pyrrole ring Antibiotic adjuvant against drug-resistant A. baumannii .
Ethyl 5-hydroxy-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Hydroxyl group Increased polarity; building block for metal coordination .

Key Observations :

  • Amino and Hydroxyl Groups: Improve water solubility and enable further functionalization (e.g., amide bond formation) .
  • Heterocyclic Additions : Pyrrole or triazole moieties (e.g., ) enhance antimicrobial potency by introducing planar, aromatic systems for target binding .

Key Observations :

  • One-Pot Synthesis : Preferred for industrial scalability (e.g., ) due to reduced purification steps.
  • Catalytic Methods : Ruthenium or copper catalysts enable selective N-alkylation, critical for complex heterocycles .

Key Observations :

  • Halogen Effects : Bromine and fluorine improve lipophilicity and target binding via halogen bonding .
  • Sulfonamide Role : Essential for metal coordination in enzyme inhibition .

Biological Activity

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethyl ester carboxylate group. Its molecular formula is C₁₄H₁₄BrN₂O₂, with an average molecular weight of approximately 295.136 g/mol. The compound exhibits a melting point in the range of 86°C to 88°C, indicating its stability at room temperature .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Bromination : The introduction of the bromine atom at the 2-position of the phenyl ring enhances biological activity.
  • Esterification : The carboxylic acid group is converted into an ethyl ester to improve solubility and bioavailability.

These synthetic pathways can be optimized for yield and purity, making the compound suitable for various applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains suggest effective antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the bromophenyl group enhances its binding affinity, potentially leading to inhibition or modulation of target enzyme activities .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against similar pyrazole derivatives:

Compound NameStructure FeaturesUnique Aspects
This compoundPyrazole ring with ethyl esterNotable antimicrobial and anticancer activity
Methyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylateMethyl group instead of ethylVariation in lipophilicity affects bioavailability
Propyl 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylatePropyl group as an ester substituentChanges in solubility and reactivity

This table illustrates how structural modifications can influence biological activity and pharmacological profiles .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multiple bacterial strains, reporting MIC values comparable to standard antibiotics .
  • Anticancer Research : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation, alkylation, or one-pot strategies. For example:
  • Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives and brominated aryl halides under reflux conditions .
  • Triazenyl Precursor Route : Use triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by flash chromatography (cyclohexane/ethyl acetate gradient) .
  • One-Pot Synthesis : Combine 3-hydrazineylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate, enabling efficient derivatization .

Q. How can researchers confirm the molecular identity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Identify characteristic peaks such as the ethyl ester quartet (δ ~4.28 ppm, J = 7.2 Hz) and aromatic protons (δ 7.54–7.14 ppm) . The 13C NMR typically shows a carbonyl signal at δ ~161.5 ppm .
  • HRMS : Validate molecular mass (e.g., [M]+ calculated 349.0169, observed 349.0169) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1681 cm⁻¹ and azide stretch at 2129 cm⁻¹) .

Q. What purification techniques are effective post-synthesis of this compound?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradients like cyclohexane/ethyl acetate (0–30% ethyl acetate over 15 column volumes) to isolate high-purity products (>95%) .
  • Dry Loading : Pre-adsorb crude mixtures onto Celite to improve separation efficiency .
  • Solvent Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility profiles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data arising from different reaction conditions be resolved?

  • Methodological Answer :
  • Variable Solvent Effects : Compare NMR shifts in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvation differences .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • Replicate Under Controlled Conditions : Standardize reaction parameters (e.g., temperature, catalyst loading) to minimize batch-to-batch variability .

Q. What strategies optimize reaction yields in heterocyclic alkylation reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Ru(dtbbpy)₃(PF₆)₂) for decarboxylative N-alkylation, achieving yields up to 60% .
  • Solvent Optimization : Use mixed solvents (e.g., DCE/HFIP 2:1) to enhance solubility and reaction kinetics .
  • Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions in azide coupling .

Q. What are the best practices for crystallographic refinement of derivatives using SHELX?

  • Methodological Answer :
  • Data Quality : Collect high-resolution data (≤0.8 Å) to refine anisotropic displacement parameters accurately .
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in brominated analogs .
  • Validation Tools : Employ checkCIF/PLATON to identify symmetry errors or over-constrained models .

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